![molecular formula C9H10O3 B2577039 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol CAS No. 1843-96-5](/img/structure/B2577039.png)
3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol
Vue d'ensemble
Description
“3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol” is a chemical compound with the molecular formula C9H11BO4 . It has a molecular weight of 193.99 . The compound is stored at a temperature of 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Physical And Chemical Properties Analysis
The compound has a density of 1.103g/cm3 . It has a boiling point of 221.011ºC at 760 mmHg . The melting point information is not available in the sources I found.Applications De Recherche Scientifique
Activité antioxydante
3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol : et ses dérivés ont été étudiés pour leur potentiel antioxydant. Les antioxydants jouent un rôle crucial dans la neutralisation des radicaux libres nocifs, qui peuvent provoquer un stress oxydatif et des dommages cellulaires. Des chercheurs ont exploré la capacité de ce composé à piéger les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs .
Propriétés antimicrobiennes
Le composé s'est avéré prometteur en tant qu'agent antimicrobien. Des études ont évalué son efficacité contre divers micro-organismes, notamment :
Différents dérivés et complexes métalliques dérivés de ce composé ont été testés pour leur activité antimicrobienne. Notamment, les groupes donneurs d'électrons et les groupes attracteurs d'électrons influencent l'efficacité de ces complexes .
Effets anti-inflammatoires
L'inflammation est un facteur clé dans diverses maladies. Les chercheurs ont exploré le potentiel anti-inflammatoire du This compound et de ses dérivés. Ces composés ont été évalués à l'aide de tests à l'albumine d'œuf et d'autres méthodes pour déterminer leur capacité à moduler les réponses inflammatoires .
Études de cytotoxicité
La cytotoxicité fait référence à la capacité d'une substance à nuire ou à tuer des cellules. Les scientifiques ont étudié les effets cytotoxiques de ligands spécifiques et de complexes métalliques dérivés de ce composé. Comprendre la cytotoxicité est essentiel pour les applications thérapeutiques potentielles .
Études d'amarrage moléculaire
Pour obtenir des informations sur les modes d'interaction et l'affinité de liaison de ce composé, des études d'amarrage moléculaire ont été menées. Les chercheurs ont exploré comment il interagit avec les sites actifs des enzymes telles que :
Ces études fournissent des informations précieuses pour la conception et l'optimisation de médicaments .
Élucidation structurelle et caractérisation
Diverses techniques analytiques, notamment la RMN, la FT-IR, l'UV–Vis, le MEB, l'EDAX, la spectrométrie de masse, la RPE, la DRX en poudre, l'ATG, la susceptibilité magnétique et l'analyse élémentaire, ont été utilisées pour caractériser les composés synthétisés. Comprendre leur structure et leurs propriétés est fondamental pour des applications futures .
En résumé, This compound est prometteur dans divers domaines, des activités antioxydantes et antimicrobiennes au développement potentiel de médicaments. Les chercheurs continuent d'explorer ses propriétés multiformes, visant à exploiter ses avantages pour la santé humaine et au-delà . Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander !
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJWDKUNYNOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1843-96-5 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

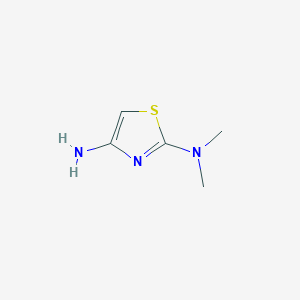
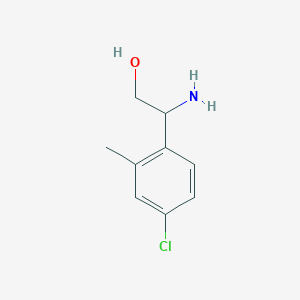
![2-(2,4-dichlorophenoxy)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576964.png)
![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)
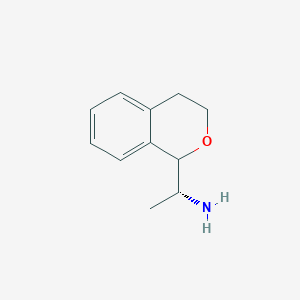
![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)

![4-[3-(2-Oxopyrrolidin-1-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2576972.png)

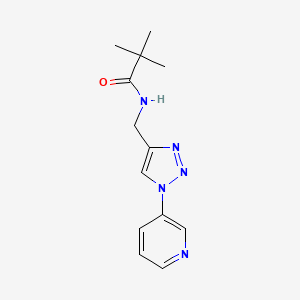
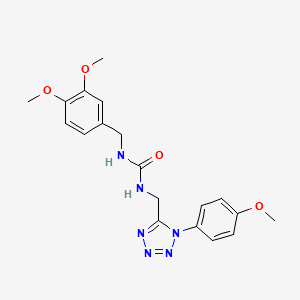
![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)